molecular formula C18H15BrN2O2S B12136410 1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

Cat. No.: B12136410
M. Wt: 403.3 g/mol
InChI Key: IWNLYQNMCGJFJR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is an organic compound that features a bromophenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or a brominating agent.

    Coupling of the oxadiazole and bromophenyl groups: This can be done using a coupling reagent such as a sulfonyl chloride.

    Final assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one
  • 1-(4-Bromophenyl)-2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one
  • 1-(4-Bromophenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one

Uniqueness

1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interactions with other molecules and its overall properties.

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one

InChI

InChI=1S/C18H15BrN2O2S/c1-11-3-5-14(6-4-11)17-20-21-18(23-17)24-12(2)16(22)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3

InChI Key

IWNLYQNMCGJFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SC(C)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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